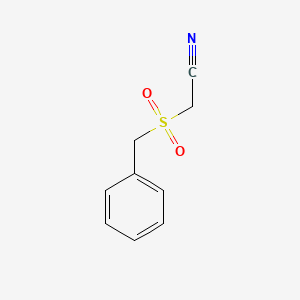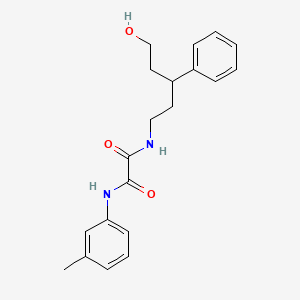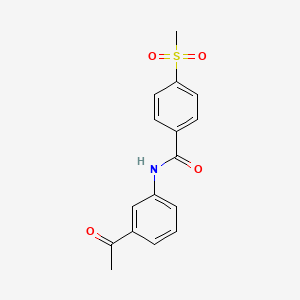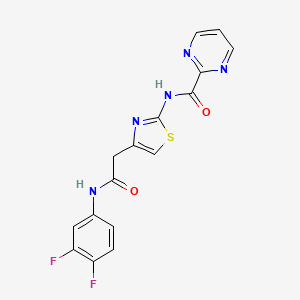![molecular formula C21H22N2O5 B2508819 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide CAS No. 898411-75-1](/img/structure/B2508819.png)
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related isoquinoline derivatives is described in the first paper, where (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides are synthesized from 2-vinylbenzonitrile derivatives . The process involves a key iodine-mediated 6-endo cyclization step. This method could potentially be adapted for the synthesis of 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide by modifying the starting materials and reaction conditions to introduce the methoxy groups and the specific acetamide moiety.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen-containing heterocyclic core, which is a common feature in many biologically active compounds. The presence of substituents, such as methoxy groups, can significantly influence the molecule's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
The chemical reactivity of isoquinoline derivatives can be influenced by the substituents present on the ring system. In the case of the compound , the methoxy groups may affect its reactivity in electrophilic aromatic substitution reactions. Additionally, the acetamide moiety could be involved in reactions typical for carboxylic acid derivatives, such as nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of methoxy groups, which can engage in hydrogen bonding. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the isoquinoline ring system and the electronic effects of the substituents .
In the second paper, the synthesis of quinazolinone derivatives with potential anti-cancer activity is discussed . These compounds are structurally distinct from the compound of interest but share some common features, such as the presence of an amide group and aromatic systems. The synthesis methods described, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling, could provide insights into potential synthetic routes for related compounds.
Relevant Case Studies
Although the provided papers do not include case studies directly related to the compound of interest, the second paper does discuss the evaluation of cytotoxic activity against cancer cell lines . This suggests that similar isoquinoline derivatives could be evaluated for their biological activity in a comparable manner, providing a potential case study for the compound .
科学的研究の応用
Structural Aspects and Properties
Research has delved into the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and the formation of gels and crystalline solids. These studies offer insights into the molecular structures and potential applications of similar compounds in material science and pharmaceuticals. For example, certain derivatives have been observed to form complexes with enhanced fluorescence emission, suggesting applications in bioimaging and sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antitumor Activity
Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity, demonstrating significant inhibition of cell proliferation in specific cancer cell lines. These findings indicate the potential of such compounds in developing new anticancer therapies (R. Ambros, S. Angerer, W. Wiegrebe, 1988).
Pharmacological Inhibition in Osteoarthritis
A particular study identified a compound that targets MMP and ADAMTS enzymes, which play critical roles in the progression of osteoarthritis. This compound demonstrated the ability to attenuate the expression of matrix-degrading enzymes in chondrosarcoma cells, suggesting a potential therapeutic avenue for early-stage osteoarthritis management (J. Inagaki, Airi Nakano, O. Hatipoglu, et al., 2022).
Environmental Degradation Studies
Research on the photodegradation of chloroacetamide herbicides, including compounds structurally related to the query, in water has shown that the degradation processes are influenced by soil minerals and pH conditions. This is crucial for understanding the environmental fate and potential pollution mitigation strategies for similar compounds (R. Mathew, Shahamat U. Khan, 1996).
特性
IUPAC Name |
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-13-12-23-11-10-15-16(21(23)25)6-5-9-18(15)28-14-20(24)22-17-7-3-4-8-19(17)27-2/h3-11H,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFYFKYLOWAEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)
![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)


![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)



![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)